

genetic variants of the NPY system in human populations

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Compound of Interest

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An In-depth Technical Guide on Genetic Variants of the NPY System in Human Populations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant peptides in the mammalian brain, involved in a vast array of physiological processes.^[1] The NPY system, which includes the peptide and its G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5, is a critical regulator of energy homeostasis, stress response, cardiovascular function, and circadian rhythms.^{[2][3]} Genetic variations within the NPY gene and its receptors can alter protein expression and function, leading to inter-individual differences in susceptibility to a range of pathologies, including metabolic disorders, psychiatric conditions, and cardiovascular diseases. Understanding these genetic variants is paramount for identifying at-risk populations and developing targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the key genetic variants in the NPY system, summarizing their functional impact, population frequencies, and associated phenotypes. It includes detailed experimental protocols for their characterization and visual diagrams of relevant signaling pathways and workflows to support further research and drug development efforts.

Core Components of the NPY System

The NPY system's effects are mediated by its interaction with at least four functional GPCRs in humans (Y1, Y2, Y4, Y5).[3] All receptors couple to $G_{i\alpha}$ proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.[4] They can also activate other pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, and regulate intracellular calcium levels. Y1 and Y5 receptors are primarily associated with the stimulation of feeding, whereas Y2 and Y4 receptors are linked to appetite inhibition.

Key Genetic Variants of the NPY Gene

Two polymorphisms in the NPY gene have been extensively studied: rs16147 in the promoter region and the functional Leu7Pro (rs16139) variant in the signal peptide.

Promoter Variant: rs16147 (T>C or A>G)

Located in the promoter region, the rs16147 polymorphism influences NPY gene expression. The C-allele has been shown to lead to increased NPY mRNA and peptide levels. This variant has been linked to the modulation of stress responses, anxiety, and depression, often through gene-environment interactions. For instance, the T-allele is associated with resilience to traumatic stress, as carriers may produce more NPY under stressful conditions. Conversely, the C-allele has been identified as a risk factor for stress-related psychopathology in individuals who have experienced early childhood adversity. This SNP may account for more than half of the variation in NPY expression.

Signal Peptide Variant: Leu7Pro (rs16139, T>C)

The rs16139 polymorphism results in a leucine-to-proline substitution at codon 7 of the prepro-NPY signal peptide. The Pro7 allele is associated with a significant increase in plasma NPY levels. This variant has been inconsistently associated with several conditions. Some studies have linked the Pro7 allele to increased alcohol consumption and a higher risk for alcohol dependence in European Americans. However, a meta-analysis and studies in Finnish and Swedish populations did not find a significant association with alcoholism. The Leu7Pro variant has also been associated with increased Body Mass Index (BMI), risk of obesity, and impaired glucose tolerance.

Genetic Variants in NPY Receptor Genes

Genetic variation in NPY receptors also contributes to phenotypic diversity.

- **NPY1R:** The NPY1R receptor is a key mediator of NPY's vasoconstrictor effects. A common variant, A+1050G, in the 3'-untranslated region has been associated with baroreflex function and blood pressure changes in response to stress.
- **NPY2R:** The Y2 receptor is involved in modulating behavioral and cognitive functions. Variants in NPY2R have been suggested as potential candidates for association with type 2 diabetes in men.
- **NPY5R:** The Y5 receptor plays a significant role in regulating food intake. Polymorphisms in the NPY5R gene have been associated with nutrient-specific food intake, dyslipidemia in Mexican Americans, and susceptibility to Machado-Joseph Disease in the Chinese population.

Quantitative Data Summary

Table 1: Functional Summary of Key NPY System Variants

Variant (SNP ID)	Gene	Location	Allelic Change	Functional Impact	Citations
rs16147	NPY	Promoter	T > C	C-allele associated with increased NPY expression.	
rs16139 (Leu7Pro)	NPY	Signal Peptide	T > C (Leu > Pro)	Pro7 allele associated with increased processing and higher plasma NPY levels.	
A+1050G	NPY1R	3'-UTR	A > G	Affects baroreceptor function and blood pressure response to stress.	
rs11100494	NPY5R	Intronic	C > T	Associated with susceptibility to Machado-Joseph Disease.	

Table 2: Association of NPY System Variants with Phenotypes

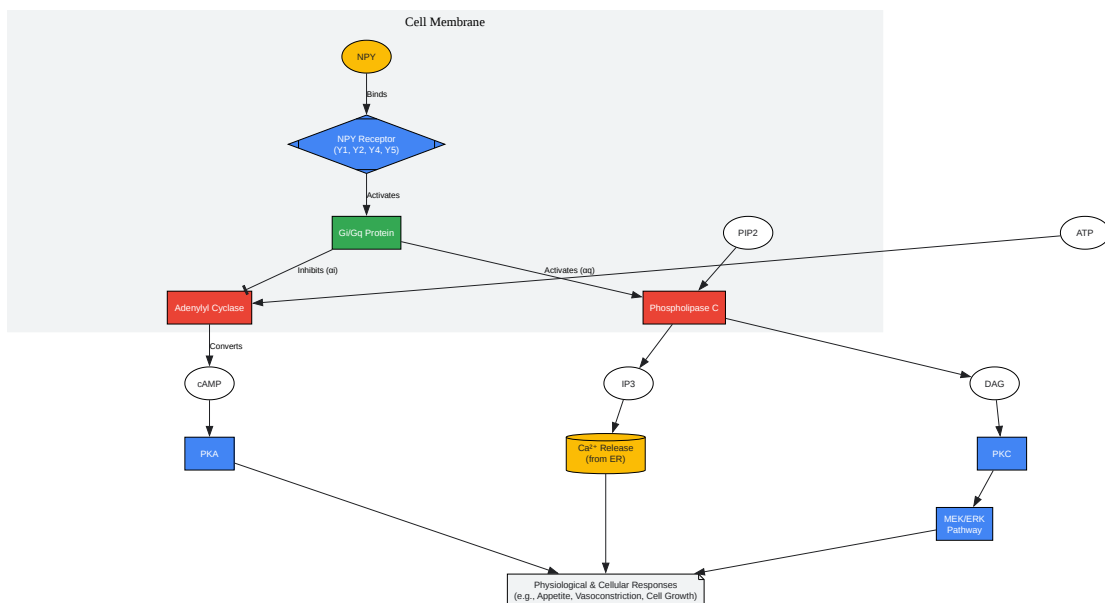
Variant	Phenotype/Disease	Population Studied	Key Finding	Citations
rs16147	Stress Resilience / PTSD	US Military Veterans	T-allele associated with resilience to traumatic stress.	
rs16147	Depression / Anxiety	Young Adults	C-allele is a risk factor for depression/anxiety in combination with childhood adversity.	
rs16147	Alcohol Dependence & Depression	Chinese Han (Male)	T-allele carriers show increased capacity to cope with depression as alcohol dependence increases.	
rs16147	Early-Onset Atherosclerosis	GENECARD/CATHGEN cohorts	Risk allele (G) associated with younger age-of-onset of coronary artery disease.	
rs16139 (Leu7Pro)	Alcohol Dependence	European Americans	Pro7 allele associated with a higher risk of alcohol dependence.	
rs16139 (Leu7Pro)	Alcohol Dependence	Finnish & Swedish	No significant association found between the Pro7 allele and alcoholism.	

rs16139 (Leu7Pro)	Obesity / BMI	Swedish	Pro7 allele associated with increased BMI.
rs16139 (Leu7Pro)	Type 2 Diabetes	Swedish Men	Associated with impaired glucose tolerance and Type 2 Diabetes.
rs5574	Obesity	Case-control study	Associated with risk of obesity.
NPY Haplotypes	Ischemic Stroke	Case-control study	Specific haplotypes of C4112T and A6411C are associated with increased risk.
NPY5R Variants	Dyslipidemia	Mexican Americans	Associated with dyslipidemia.

Signaling Pathways and Experimental Workflows

NPY Receptor Signaling

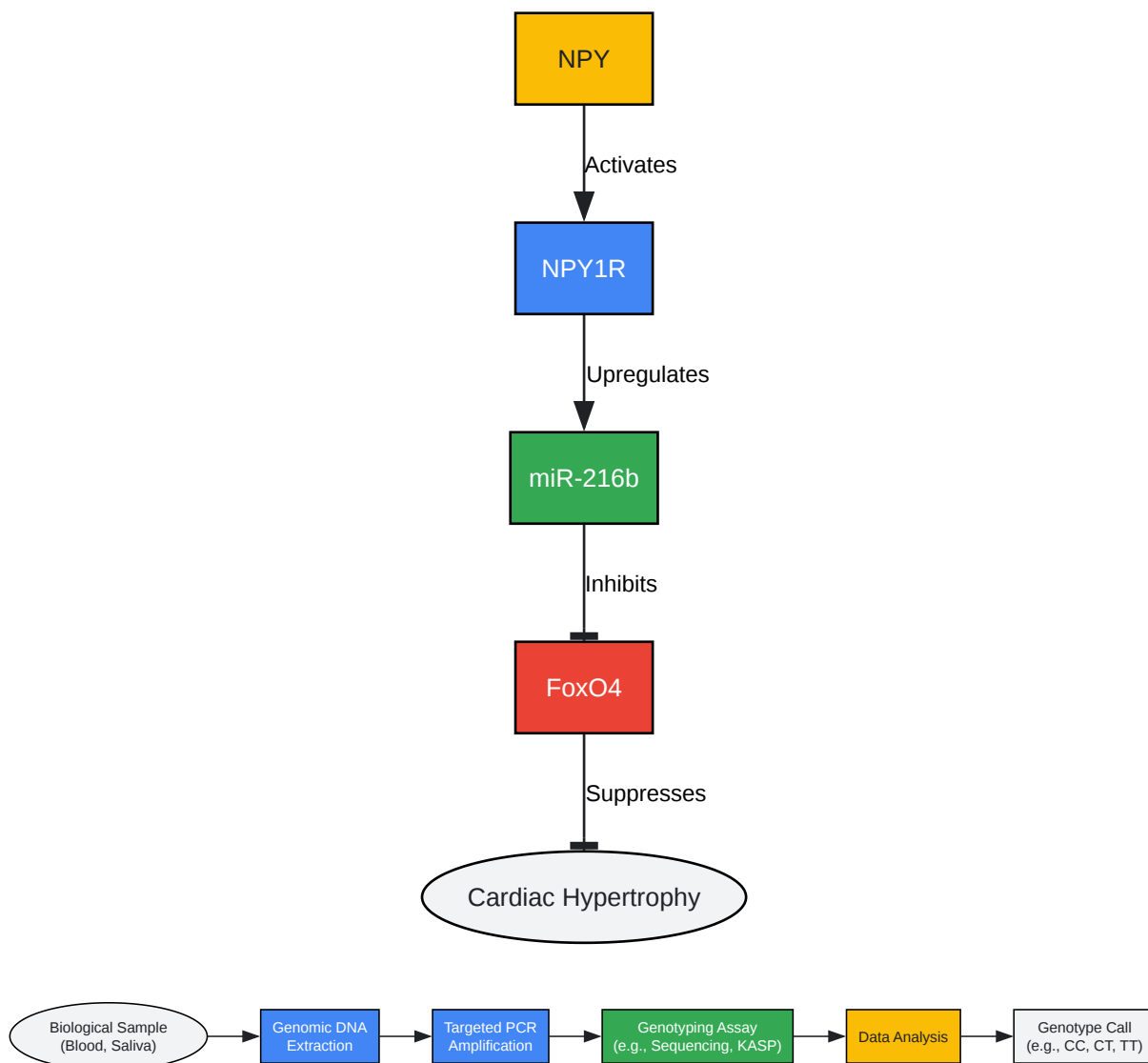
NPY receptors are classic GPCRs that primarily couple through the Gi subunit to inhibit adenylyl cyclase, leading to decreased cAMP. Activation can also lead to intracellular calcium mobilization via the Gq pathway and stimulate the MAPK/ERK pathway, influencing processes like cell proliferation.

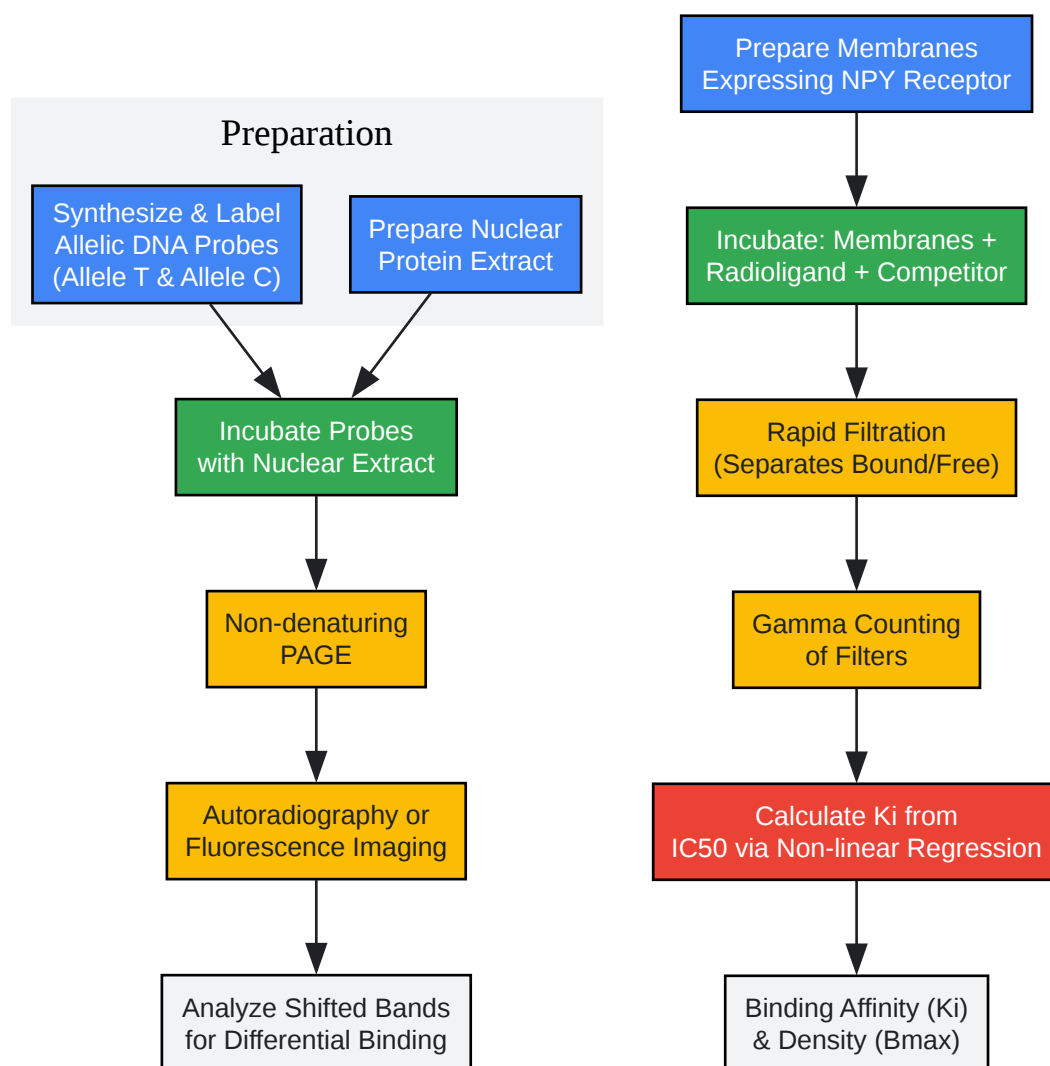


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Caption: General NPY receptor signaling cascade.

A specific signaling pathway has also been identified in cardiac hypertrophy, where NPY acts through the NPY1R, microRNA-216b, and the transcription factor FoxO4.





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